molecular formula C37H49N7O13 B10771114 Dfgyvae

Dfgyvae

Cat. No.: B10771114
M. Wt: 799.8 g/mol
InChI Key: RRCWAJVJCDGGKS-UQPWSHDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DFGYVAE is a peptide compound that has garnered significant interest in the scientific community due to its potential biological activities. It is a derivative of the YVAE peptide and has been studied for its inhibitory effects on 3-hydroxy-3-methylglutaryl–coenzyme A reductase (HMG–CoA reductase), an enzyme involved in cholesterol biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of DFGYVAE typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. The process begins with the attachment of the C-terminal amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each amino acid is coupled to the growing peptide chain using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the peptide is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound can be scaled up using automated peptide synthesizers, which allow for the efficient and reproducible synthesis of peptides. The use of high-performance liquid chromatography (HPLC) is essential for the purification of the synthesized peptide to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

DFGYVAE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include modified peptides with altered disulfide bond patterns or amino acid sequences, which can impact the peptide’s biological activity .

Scientific Research Applications

DFGYVAE has a wide range of scientific research applications, including:

Mechanism of Action

DFGYVAE exerts its effects by competitively inhibiting HMG–CoA reductase, the enzyme responsible for converting HMG–CoA to mevalonate, a key step in cholesterol biosynthesis. By binding to the active site of the enzyme, this compound prevents the substrate from accessing the catalytic site, thereby reducing cholesterol production. This mechanism is similar to that of statins, a class of drugs widely used to lower cholesterol levels .

Comparison with Similar Compounds

Similar Compounds

  • SFGYVAE
  • FGYVAE
  • GFYVAE
  • YVAE

Comparison

DFGYVAE is unique among its similar compounds due to its specific amino acid sequence, which confers higher inhibitory activity against HMG–CoA reductase. The presence of the phenyl radical in the F amino-acid residue and the carbonyl amide of D and F residues enhances its binding affinity to the enzyme’s active site, making it a more potent inhibitor compared to its analogs .

Properties

Molecular Formula

C37H49N7O13

Molecular Weight

799.8 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]pentanedioic acid

InChI

InChI=1S/C37H49N7O13/c1-19(2)31(36(55)40-20(3)32(51)42-25(37(56)57)13-14-29(47)48)44-35(54)27(16-22-9-11-23(45)12-10-22)41-28(46)18-39-34(53)26(15-21-7-5-4-6-8-21)43-33(52)24(38)17-30(49)50/h4-12,19-20,24-27,31,45H,13-18,38H2,1-3H3,(H,39,53)(H,40,55)(H,41,46)(H,42,51)(H,43,52)(H,44,54)(H,47,48)(H,49,50)(H,56,57)/t20-,24-,25-,26-,27-,31-/m0/s1

InChI Key

RRCWAJVJCDGGKS-UQPWSHDPSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)CNC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)CNC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)N

Origin of Product

United States

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